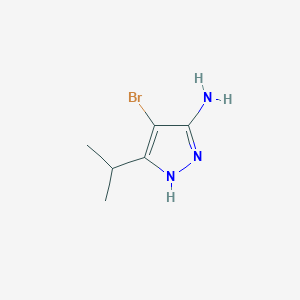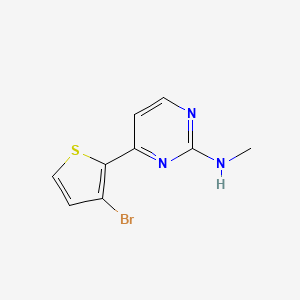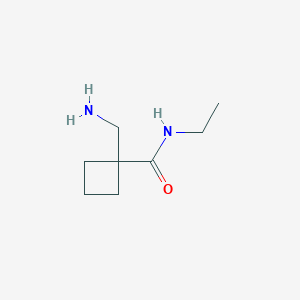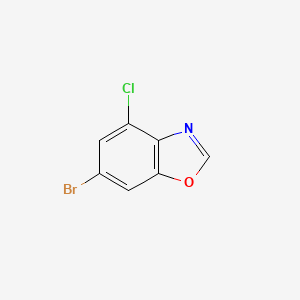
6-Bromo-4-chloro-1,3-benzoxazole
Overview
Description
6-Bromo-4-chloro-1,3-benzoxazole is a chemical compound with the CAS Number: 1226067-99-7 . It has a molecular weight of 232.46 .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with an oxazole ring. The benzene ring carries bromo and chloro substituents at positions 6 and 4 respectively .Chemical Reactions Analysis
Benzoxazoles have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Scientific Research Applications
Synthesis and Biological Evaluation
6-Bromo-4-chloro-1,3-benzoxazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory and cytotoxic agents. One study reported the design and synthesis of halogenatedphenyl benzoxazole-5-carboxylic acids, highlighting the significance of halogen presence in drugs. These compounds showed promising anti-inflammatory and cytotoxic activities against certain cell lines, with molecular docking studies providing insights into their interactions with biological targets (Thakral et al., 2022).
Antimicrobial Activity
A series of new 6-bromo-1,3-benzoxazol-2(3H)-one derivatives were prepared and evaluated for their antimicrobial activity. These compounds were tested against a selection of Gram-positive, Gram-negative bacteria, and yeasts, showing a range of activities. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Krawiecka et al., 2013).
Mechanism of Action
- Benzoxazole derivatives have been reported to impact several pathways:
- Antibacterial Activity : Electron-withdrawing groups (such as in compounds 13, 16, 19, and 20) enhance antimicrobial activity against Gram-negative bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi .
- Antifungal Activity : Compound 19 shows potent antifungal activity against Aspergillus niger, while compound 1 is effective against Candida albicans .
- Anticancer Activity : Benzoxazole derivatives possess anticancer potential by targeting various metabolic pathways and cellular processes .
Biochemical Pathways
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the study and application of 6-Bromo-4-chloro-1,3-benzoxazole and similar compounds may continue to be a significant area of research in the future.
Biochemical Analysis
Biochemical Properties
6-Bromo-4-chloro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by inhibiting the growth of certain bacteria and fungi . It interacts with enzymes involved in microbial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, this compound has been found to interact with proteins involved in cancer cell proliferation, thereby exhibiting potential anticancer properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In microbial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to enzymes involved in microbial cell wall synthesis, inhibiting their activity and preventing the formation of a functional cell wall . In cancer cells, this compound interacts with proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . Additionally, this compound can modulate gene expression by binding to DNA and altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antimicrobial and anticancer activities without significant toxicity . At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. The localization and accumulation of this compound within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, this compound can accumulate in the nucleus, where it interacts with DNA and modulates gene expression. It can also localize to the mitochondria, affecting mitochondrial function and cellular metabolism .
Properties
IUPAC Name |
6-bromo-4-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCUNFSRYXZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


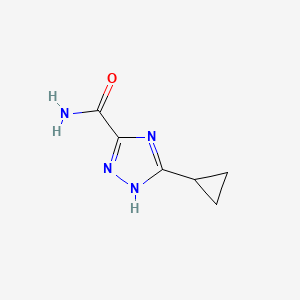

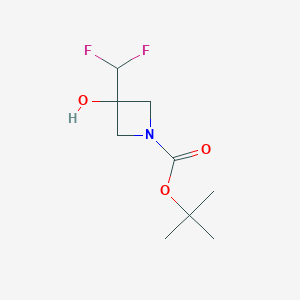
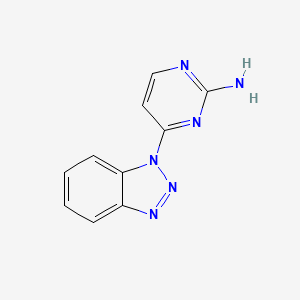
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)
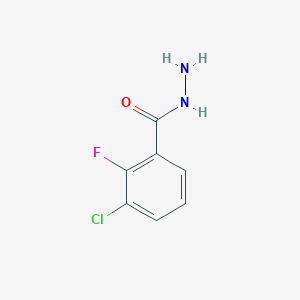


![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
